molecular formula C9H8BrN3O2S B2833746 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 1021131-77-0

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2833746
CAS No.: 1021131-77-0
M. Wt: 302.15
InChI Key: DNOKJJWZKOBTTC-UHFFFAOYSA-N
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Description

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring substituted with a bromine atom, an oxadiazole ring, and a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Formation of Oxadiazole Ring: The brominated thiophene is then reacted with hydrazine and a carboxylic acid derivative to form the 1,3,4-oxadiazole ring.

    Amidation: The final step involves the reaction of the oxadiazole intermediate with propionyl chloride to form the desired propionamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as potassium carbonate in a polar solvent.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation of the thiophene and oxadiazole rings, which facilitate charge transport.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 5-bromothiophene and 2,5-dibromothiophene share structural similarities with N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide.

    Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 2-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene are structurally related.

Uniqueness

This compound is unique due to the combination of the bromothiophene and oxadiazole rings, which impart distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2S/c1-2-7(14)11-9-13-12-8(15-9)5-3-4-6(10)16-5/h3-4H,2H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOKJJWZKOBTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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